

Technical Support Center: N-2H-Indazol-2-ylurea Identity Confirmation

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Compound of Interest

Compound Name: N-2H-Indazol-2-ylurea

Cat. No.: B15432987

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This guide provides researchers, scientists, and drug development professionals with a comprehensive set of procedures and troubleshooting advice to accurately confirm the identity and purity of newly synthesized **N-2H-Indazol-2-ylurea**.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the identity of N-2H-Indazol-2-ylurea?

A1: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation. The primary techniques are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , and 2D NMR): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is crucial for structural elucidation.[\[1\]](#)[\[2\]](#)
- Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm the structure.[\[2\]](#)[\[3\]](#) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the urea's C=O and N-H bonds, and the indazole ring's C=N and aromatic C-H bonds.[\[4\]](#)

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from any starting materials or byproducts.[5][6][7][8]

Q2: How can I definitively distinguish between the N-1 and N-2 isomers of the indazole ring?

A2: Distinguishing between N-1 and N-2 substituted indazoles is a common challenge. NMR spectroscopy is the most powerful tool for this purpose.[9][10]

- ^{13}C NMR: The chemical shift of the C3 carbon of the indazole ring is highly diagnostic. In N-2 substituted indazoles, the C3 carbon is typically shielded (appears at a lower ppm value) compared to its position in N-1 isomers.[10][11]
- 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the substituent attached to the nitrogen and the carbons in the indazole ring. For an N-2 substituted indazole, you would expect to see a 3-bond correlation from the urea's N-H proton to the C3 carbon of the indazole ring.

Q3: What are the expected spectroscopic signatures for N-2H-Indazol-2-ylurea?

A3: While exact values depend on the solvent and instrument, the following tables summarize the expected data for **N-2H-Indazol-2-ylurea**.

Table 1: Expected ^1H and ^{13}C NMR Data (in DMSO- d_6)

Assignment (Indazole Ring)	Expected ¹ H NMR (δ ppm)	Expected ¹³ C NMR (δ ppm)	Assignment (Urea Moiety)	Expected ¹ H NMR (δ ppm)	Expected ¹³ C NMR (δ ppm)
H3	~8.4 (s, 1H)	~123	NH (indazole- linked)	~9.0 (s, 1H)	C=O
H4	~7.8 (d, 1H)	~127	NH ₂	~6.5 (s, 2H)	~155
H5	~7.2 (t, 1H)	~121			
H6	~7.4 (t, 1H)	~122			
H7	~7.7 (d, 1H)	~118			
C7a	-	~150			
C3a	-	~121			

Note: Chemical shifts are predictive and should be confirmed with 2D NMR experiments.[\[1\]](#)[\[10\]](#)[\[12\]](#)

Table 2: Expected FTIR and Mass Spectrometry Data

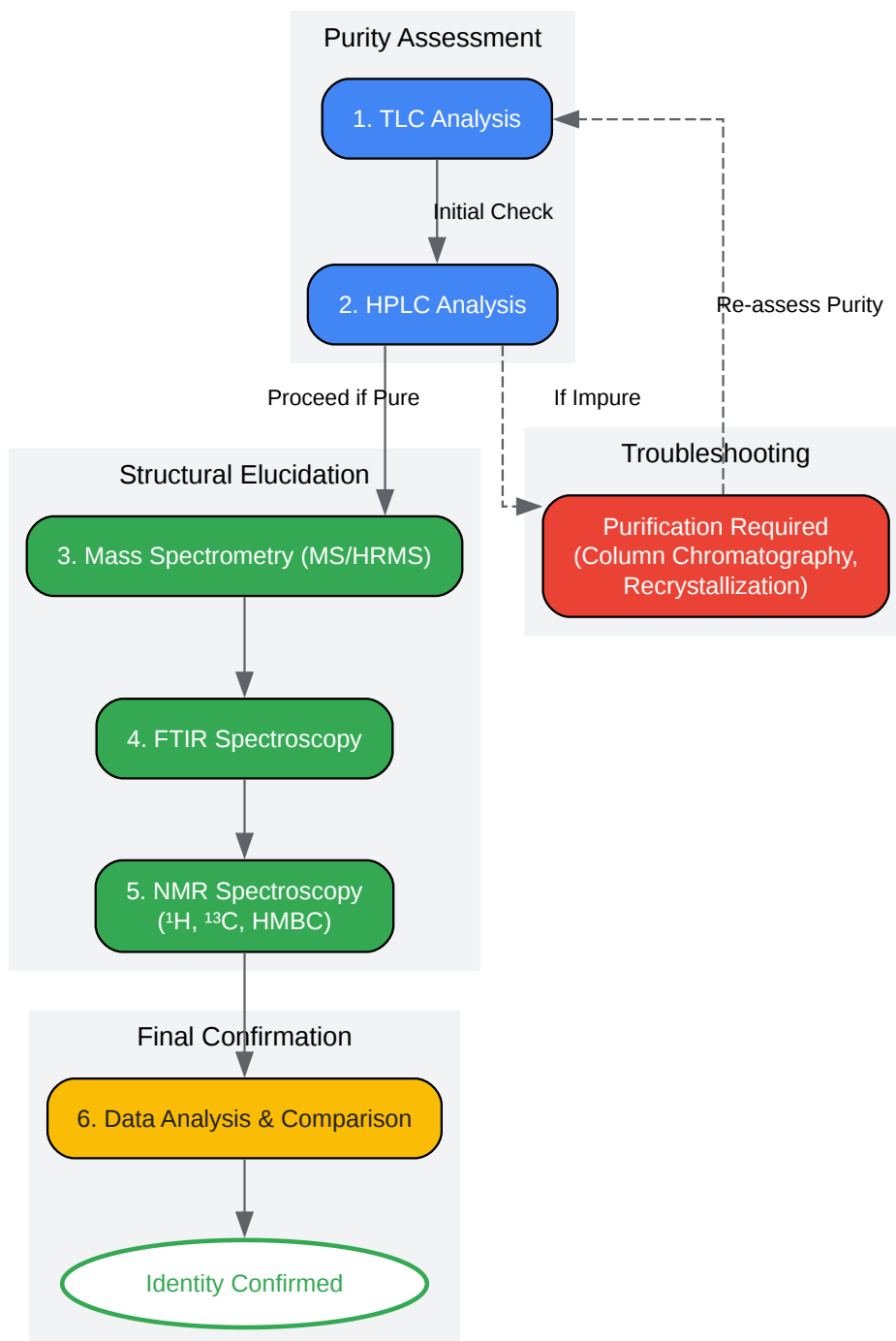
Technique	Functional Group / Ion	Expected Value
FTIR (cm ⁻¹)	N-H Stretch (Urea NH₂)	3450 - 3200
	N-H Stretch (Urea NH)	~3300
	C=O Stretch (Urea)	1680 - 1640 [4] [13] [14]
	C=N Stretch (Indazole)	~1620
	C-N Stretch	1460 - 1400 [4] [13]
Mass Spec (m/z)	Molecular Formula: C ₈ H ₈ N ₄ O	Molecular Weight: 176.18
	[M+H] ⁺ (ESI ⁺)	177.0771
	[M+Na] ⁺ (ESI ⁺)	199.0590

HRMS values provide confirmation of the elemental composition.

Identity Confirmation Workflow

The following diagram outlines the standard workflow for confirming the identity of a newly synthesized compound.

Workflow for Identity Confirmation of N-2H-Indazol-2-ylurea



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Caption: A logical workflow for compound identity confirmation.

Troubleshooting Guide

Problem: My ^1H NMR spectrum shows multiple sets of peaks or broad signals.

- Possible Cause 1: Impurities. The sample may contain residual starting materials, solvents, or byproducts.
 - Solution: Check the purity of your sample using HPLC or TLC. If impurities are detected, purify the compound using column chromatography or recrystallization and re-acquire the NMR spectrum.[\[8\]](#)
- Possible Cause 2: Presence of both N-1 and N-2 isomers. The synthesis may have produced a mixture of isomers which are often difficult to separate.
 - Solution: Carefully analyze the HPLC chromatogram for multiple, closely eluting peaks. Compare the ^{13}C NMR spectrum to literature values for N-1 and N-2 substituted indazoles to identify the signals corresponding to each isomer.[\[9\]](#)[\[10\]](#)

Problem: My mass spectrometry results do not show the expected molecular ion peak ($[\text{M}+\text{H}]^+$ at m/z 177).

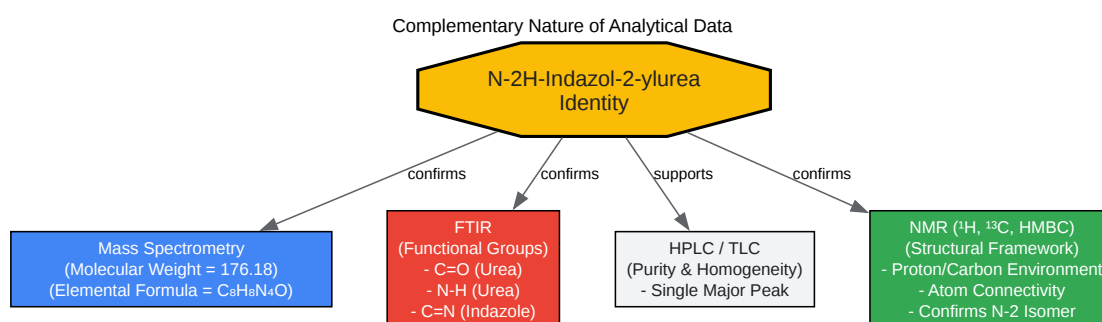
- Possible Cause 1: In-source Fragmentation. The compound may be unstable under the ionization conditions, leading to immediate fragmentation.[\[15\]](#)
 - Solution: Use a softer ionization technique (e.g., ESI - Electrospray Ionization) and vary the source parameters (e.g., lower the fragmentor voltage). Look for characteristic fragment ions, such as the loss of the urea moiety ($-\text{NHCONH}_2$) or the indazole ring itself.[\[3\]](#)[\[16\]](#)
- Possible Cause 2: Adduct Formation. The molecular ion may be present as other adducts, such as sodium ($[\text{M}+\text{Na}]^+$ at m/z 199) or potassium ($[\text{M}+\text{K}]^+$).
 - Solution: Scan a wider m/z range and look for peaks corresponding to common adducts. The mass difference between these peaks and the protonated adduct should match the mass of the corresponding ion minus a proton.

Problem: The melting point of my product is broad or significantly different from an expected value.

- Possible Cause: Impurities. A broad melting point range is a classic indicator of an impure sample. Even small amounts of impurities can depress and broaden the melting range.
 - Solution: Purify the sample as described above (column chromatography or recrystallization) and re-measure the melting point. A sharp melting point (typically a range of 1-2 °C) indicates high purity.[12]

Complementary Analytical Techniques

This diagram illustrates how different analytical techniques provide unique and complementary pieces of information to confirm the compound's structure.



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Caption: How different analytical methods confirm structure.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of **N-2H-Indazol-2-ylurea**. Optimization may be required.[\[5\]](#)[\[6\]](#)[\[17\]](#)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm and 280 nm.
- Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of water and methanol.[\[5\]](#)
- Analysis: Inject 10 µL of the sample. Purity is calculated by the area normalization method:
$$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100.$$
[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
- ¹H NMR: Acquire a standard proton spectrum. This will show the number of different types of protons, their chemical environment, splitting patterns (multiplicity), and their relative numbers (integration).
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show the number of different types of carbon atoms in the molecule.

- 2D NMR (COSY, HSQC, HMBC): If the structure is not immediately obvious from 1D spectra, perform 2D experiments.
 - COSY identifies proton-proton couplings (protons on adjacent carbons).
 - HSQC correlates protons directly to the carbons they are attached to.
 - HMBC shows correlations between protons and carbons over 2-3 bonds and is critical for establishing connectivity and confirming the N-2 substitution pattern.^[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid protonation for positive ion mode.
- Acquisition (Positive Ion Mode): Infuse the sample into the ESI source.
- Analysis:
 - Full Scan: Acquire a full scan spectrum to find the molecular ion peak, typically $[M+H]^+$.
 - HRMS: Use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula ($C_8H_8N_4O$).
 - MS/MS: If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to generate a fragmentation pattern, which can serve as a fingerprint for the compound and provide further structural confirmation.^{[3][16]}

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